Phosphoaminophosphonic acid-adenylate ester, also known as AMP-PNP, is a non-hydrolysable analogue of the essential cellular energy molecule Adenosine Triphosphate (ATP) []. Unlike ATP, which readily loses its terminal phosphate group to fuel cellular processes, AMP-PNP lacks the necessary oxygen atom for hydrolysis. This property makes AMP-PNP a valuable tool in research for studying:
AMP-PNP finds applications in various scientific research fields, including:
Phosphoaminophosphonic acid-adenylate ester is a chemical compound that functions as an analog of adenosine triphosphate (ATP). Its structural modification involves the substitution of the oxygen atom bridging the beta and gamma phosphates with a nitrogen atom. This alteration enhances its role as a potent competitive inhibitor of both soluble and membrane-bound mitochondrial ATPase, as well as ATP-dependent reactions involved in oxidative phosphorylation. The molecular formula for this compound is C₁₀H₁₇N₆O₁₂P₃, with a molecular weight of approximately 506.20 g/mol .
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The products formed depend significantly on the reaction conditions and specific reagents used .
The primary biological activity of phosphoaminophosphonic acid-adenylate ester lies in its ability to inhibit mitochondrial ATPase. By replacing the oxygen atom with nitrogen, it disrupts ATP hydrolysis, which is crucial for ATP-dependent processes in cellular metabolism. This inhibition can lead to significant alterations in energy metabolism within cells, making it a valuable tool for studying mitochondrial function and energy regulation .
The synthesis of phosphoaminophosphonic acid-adenylate ester typically involves the reaction of 5'-adenylic acid with imidodiphosphoric acid. The reaction conditions must be carefully controlled to ensure the formation of the desired ester bond. Industrial methods may employ automated reactors to achieve large-scale synthesis while maintaining consistency and purity .
Phosphoaminophosphonic acid-adenylate ester has several applications across various fields:
Research into the interactions of phosphoaminophosphonic acid-adenylate ester primarily focuses on its binding and inhibitory effects on mitochondrial ATPase and other related enzymes. These studies help elucidate its mechanism of action and provide insights into how modifications in ATP analogs can influence enzyme activity. The compound's ability to inhibit ATP-dependent processes makes it an important subject for understanding metabolic regulation .
Phosphoaminophosphonic acid-adenylate ester is unique due to its nitrogen substitution at the phosphate bridge, distinguishing it from other ATP analogs. Similar compounds include:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Phosphoaminophosphonic acid-guanylate ester | Analog of guanosine triphosphate (GTP) | Inhibitory effects on GTP-dependent processes |
Adenosine-5'-phosphosulfate | Involved in sulfate metabolism | Functions mainly in sulfur transfer reactions |
Adenosine-5'-diphosphate | Naturally occurring ATP derivative | Plays a role in energy transfer and metabolism |
These compounds share structural similarities but exhibit different interactions and inhibitory effects on enzymes, highlighting the distinctiveness of phosphoaminophosphonic acid-adenylate ester within its class .